molecular formula C16H11ClN2O B2772697 N-(6-chloroquinolin-4-yl)benzamide CAS No. 955280-79-2

N-(6-chloroquinolin-4-yl)benzamide

Cat. No. B2772697
CAS RN: 955280-79-2
M. Wt: 282.73
InChI Key: XVATZQIXIVPLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloroquinolin-4-yl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a quinoline ring and a benzamide moiety. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Anti-Influenza Virus Agents

N-(6-chloroquinolin-4-yl)benzamide derivatives have been studied for their potential as novel anti-influenza agents. These compounds have shown significant activity against various influenza virus strains, including H1N1 and H3N2, as well as influenza B virus . The derivatives have been evaluated through cytotoxicity assays, cytopathic effect assays, and plaque inhibition assays, demonstrating their ability to inhibit the replication of the virus.

Anticancer Activity

Some derivatives of N-(6-chloroquinolin-4-yl)benzamide have been designed as anticancer agents, particularly as congeners of sorafenib, a medication used to treat kidney, liver, and thyroid cancer . These compounds have exhibited antiproliferative activity against various cancer cell lines, making them promising candidates for further cancer research.

Antibacterial and Antifungal Properties

Research has indicated that N-(6-chloroquinolin-4-yl)benzamide derivatives can possess antibacterial and antifungal properties . These compounds have been tested against a range of gram-positive and gram-negative bacteria, showing varying degrees of growth inhibitory activity, which is crucial for developing new antibiotics.

Antioxidant Properties

Benzamide derivatives, including those of N-(6-chloroquinolin-4-yl)benzamide, have been analyzed for their antioxidant capabilities . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activities, which are important for protecting cells from oxidative stress.

Anti-Tubercular Agents

Derivatives of N-(6-chloroquinolin-4-yl)benzamide have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The search for potent anti-tubercular agents is critical due to the emergence of drug-resistant strains of tuberculosis.

Antiparasitic Activity

The antiparasitic potential of N-(6-chloroquinolin-4-yl)benzamide derivatives has also been explored. These compounds have shown promise in combating parasitic infections, which is a significant concern in many parts of the world .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that N-(6-chloroquinolin-4-yl)benzamide may also target this bacterium.

Mode of Action

It’s known that the compound undergoes aruthenium catalyzed remote C-5 alkylation via aromatic C–H bond activation . This process could potentially influence its interaction with its targets.

Result of Action

Related compounds have shown significant activity against diverse cancer cell lines , suggesting that N-(6-chloroquinolin-4-yl)benzamide might have similar effects.

properties

IUPAC Name

N-(6-chloroquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVATZQIXIVPLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloroquinolin-4-yl)benzamide

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